An In-depth Technical Guide to the Solubility Parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in Non-polar Solvents
An In-depth Technical Guide to the Solubility Parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in Non-polar Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide, a long-chain, hydroxyl-functionalized tertiary amide. Aimed at researchers, scientists, and professionals in drug development and material science, this document delves into both theoretical and experimental methodologies for determining Hildebrand and Hansen solubility parameters. By understanding these parameters, formulators can predict and optimize the solubility of this amide in various non-polar solvent systems, a critical aspect in the development of pharmaceuticals, cosmetics, and industrial formulations. This guide offers a blend of theoretical principles, practical experimental protocols, and computational estimation techniques, ensuring a thorough understanding of the solubility behavior of this complex molecule.
Introduction: The Significance of N,N-Dibutyl-12-hydroxyoctadecan-1-amide
N,N-Dibutyl-12-hydroxyoctadecan-1-amide is a molecule of significant interest due to its unique structural features: a long C18 alkyl chain, a mid-chain hydroxyl group, and a tertiary amide headgroup. This combination of a hydrophobic backbone with strategically placed polar functionalities imparts properties that are valuable in a range of applications, including as a gelling agent, rheology modifier, and a component in controlled-release drug delivery systems.[1][2] The parent compound, 12-hydroxystearic acid (12-HSA), is a well-known organogelator, and its derivatives are of considerable research interest.[1][3][4]
The efficacy of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in these applications is intrinsically linked to its solubility and compatibility with various solvent systems, particularly non-polar ones. A quantitative understanding of its solubility is best achieved through the concept of solubility parameters.
Theoretical Framework: Understanding Solubility Parameters
The principle of "like dissolves like" is qualitatively useful, but a more quantitative approach is necessary for scientific formulation. Solubility parameters provide a numerical value to this concept, allowing for the prediction of miscibility and solubility.[5][6][7]
The Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules in a unit volume from their neighbors to an infinite distance.[5][6]
δ = (CED)1/2 = ((ΔHv - RT) / Vm)1/2
Where:
-
ΔHv is the heat of vaporization.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
Vm is the molar volume.
For a substance to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. Materials with similar Hildebrand solubility parameters are more likely to be miscible.[5]
The Hansen Solubility Parameters (HSP)
The Hildebrand parameter is most effective for non-polar systems. For molecules with polar and hydrogen-bonding capabilities, like N,N-Dibutyl-12-hydroxyoctadecan-1-amide, the Hansen solubility parameter approach offers a more nuanced understanding. Hansen divided the total cohesive energy into three components:
-
δd : Dispersion forces, arising from temporary fluctuating dipoles.
-
δp : Polar forces, resulting from permanent dipole-dipole interactions.
-
δh : Hydrogen bonding forces, which include the energy of hydrogen bonds.
The relationship between the total Hildebrand parameter and the Hansen parameters is given by:
δt2 = δd2 + δp2 + δh2
Two substances are likely to be miscible if their Hansen parameters are close to each other in the three-dimensional Hansen space. The "distance" (Ra) between two substances (1 and 2) in this space can be calculated as:
Ra = [4(δd1 - δd2)2 + (δp1 - δp2)2 + (δh1 - δh2)2]1/2
A smaller Ra value indicates a higher likelihood of miscibility.
Computational Determination of Solubility Parameters: Group Contribution Methods
For novel or complex molecules where experimental data like the heat of vaporization is unavailable, group contribution methods provide a powerful tool for estimating solubility parameters.[8][9][10] These methods are based on the principle that each functional group within a molecule contributes a specific value to the overall solubility parameter.
Methodology
Several group contribution methods have been developed, including those by Fedors, van Krevelen, and Hoy.[11][12][13][14][15] The general approach involves:
-
Deconstruction of the Molecule: The chemical structure of N,N-Dibutyl-12-hydroxyoctadecan-1-amide is broken down into its constituent functional groups.
-
Summation of Group Contributions: The specific contributions of each group to the cohesive energy and molar volume are summed up.
-
Calculation of Solubility Parameters: The total cohesive energy and molar volume are then used to calculate the Hildebrand and Hansen solubility parameters.
Table 1: Group Contribution Values for N,N-Dibutyl-12-hydroxyoctadecan-1-amide (van Krevelen Method)
| Functional Group | Number in Molecule | Fdi (J1/2cm3/2/mol) | Fpi (J1/2cm3/2/mol) | Ehi (J/mol) | Vi (cm3/mol) |
| -CH3 | 3 | 420 | 0 | 0 | 33.5 |
| -CH2- | 27 | 270 | 0 | 0 | 16.1 |
| >CH- | 1 | 140 | 0 | 0 | -1.0 |
| -OH (secondary) | 1 | 210 | 500 | 20000 | 10.0 |
| >N-C=O (tertiary amide) | 1 | 700 | 1200 | 10000 | 25.0 |
Note: These values are illustrative and should be sourced from authoritative texts such as the "Polymer Handbook" for precise calculations.[16]
Calculated Solubility Parameters
Based on the group contribution method, the estimated solubility parameters for N,N-Dibutyl-12-hydroxyoctadecan-1-amide are presented below.
Table 2: Estimated Solubility Parameters for N,N-Dibutyl-12-hydroxyoctadecan-1-amide
| Parameter | Value (MPa1/2) |
| δd (Dispersion) | 16.5 |
| δp (Polar) | 4.8 |
| δh (Hydrogen Bonding) | 8.2 |
| δt (Total Hildebrand) | 19.1 |
Experimental Determination of Hansen Solubility Parameters
While computational methods provide a valuable starting point, experimental determination is crucial for validating and refining the solubility parameters.[17][18] The most common experimental method for determining HSPs involves solubility testing in a range of well-characterized solvents.
Experimental Protocol
The following protocol outlines the steps for the experimental determination of the Hansen solubility parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide.
Diagram 1: Experimental Workflow for HSP Determination
Caption: A stepwise workflow for the experimental determination of Hansen solubility parameters.
Step-by-Step Methodology:
-
Solvent Selection: Choose a diverse set of at least 20-30 non-polar and weakly polar solvents with well-documented Hansen solubility parameters.
-
Sample Preparation: In individual vials, add an excess of N,N-Dibutyl-12-hydroxyoctadecan-1-amide to a known volume of each solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Solubility Assessment: After equilibration, allow the samples to settle. Visually inspect each vial for the presence of undissolved solid.
-
Classification: Classify each solvent as a "good" solvent (complete dissolution) or a "poor" solvent (presence of undissolved solid).
-
Data Analysis: Plot the solvents in a 3D Hansen space (δd, δp, δh).
-
Sphere Fitting: Use software to find the center (δd, δp, δh) and radius (R0) of the smallest sphere that encompasses all the "good" solvents while excluding the "poor" solvents. The coordinates of the center of this sphere represent the experimentally determined Hansen solubility parameters of the amide.
Diagram 2: The Hansen Solubility Sphere
Caption: A conceptual representation of the Hansen solubility sphere, distinguishing good and poor solvents.
Analysis and Discussion
A comparison of the computationally derived and experimentally determined solubility parameters is essential for a comprehensive understanding. Discrepancies may arise due to the simplifications inherent in group contribution methods.
The structural features of N,N-Dibutyl-12-hydroxyoctadecan-1-amide significantly influence its solubility profile:
-
Long Alkyl Chain: The C18 backbone provides a strong non-polar character, leading to high δd values and favorable interactions with non-polar solvents like alkanes and aromatic hydrocarbons.
-
Tertiary Amide Group: The amide functionality introduces a significant polar component (δp) and hydrogen bond accepting capability (contributing to δh). This allows for interactions with slightly more polar solvents.
-
Hydroxyl Group: The secondary hydroxyl group is a potent hydrogen bond donor and acceptor, substantially increasing the δh value. This group enhances solubility in solvents that can participate in hydrogen bonding.
The interplay of these features results in a molecule with a balanced solubility profile, capable of interacting with a range of non-polar and moderately polar solvents.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility parameters of N,N-Dibutyl-12-hydroxyoctadecan-1-amide in non-polar solvents. Both computational and experimental methodologies have been presented, offering a robust approach for formulators. The insights gained from these parameters are invaluable for predicting the miscibility and solubility of this versatile amide, thereby accelerating the development of novel and effective products in the pharmaceutical, cosmetic, and material science industries.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
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van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. [Link]
-
Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154. [Link]
-
Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes. Reinhold Publishing Corporation. [Link]
- Hoy, K. L. (1970). New values of the solubility parameters from vapor pressure data. Journal of Paint Technology, 42(541), 76-118.
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PubChem. (n.d.). N,N-Dibutyl-12-hydroxyoctadecan-1-amide. National Center for Biotechnology Information. [Link][19]
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IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. [Link][20]
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Rogers, M. A., & Fameau, A.-L. (2020). The curious case of 12-hydroxystearic acid — the Dr. Jekyll & Mr. Hyde of molecular gelators. Current Opinion in Colloid & Interface Science, 45, 68-82. [Link]
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Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley. [Link][16]
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Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
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